![molecular formula C15H14N4O B2503796 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile CAS No. 2380183-77-5](/img/structure/B2503796.png)
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that belongs to the class of azetidines and pyridines This compound is characterized by the presence of a pyridine ring attached to an azetidine ring through a pyridin-3-yloxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . The process may also include steps like condensation and cyclization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aziridines: These compounds also contain a three-membered nitrogen ring and share some chemical properties with azetidines.
Pyrrolidines: These compounds have a five-membered nitrogen ring and are structurally similar to azetidines.
Indoles: These compounds contain a fused benzene and pyrrole ring and have diverse biological activities.
Uniqueness
3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of a pyridine ring and an azetidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-7-14-15(4-2-6-18-14)19-9-12(10-19)11-20-13-3-1-5-17-8-13/h1-6,8,12H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQZQYIATARXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(N=CC=C2)C#N)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
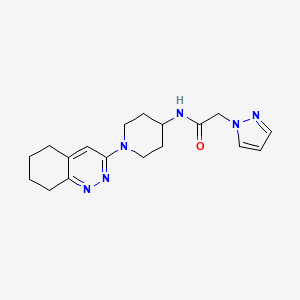
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2503716.png)
![METHYL 3-({4'-CARBAMOYL-[1,4'-BIPIPERIDIN]-1'-YL}SULFONYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE](/img/structure/B2503717.png)
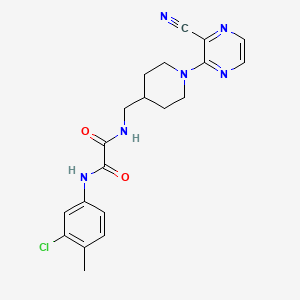
![3-Bromo-N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide](/img/structure/B2503723.png)
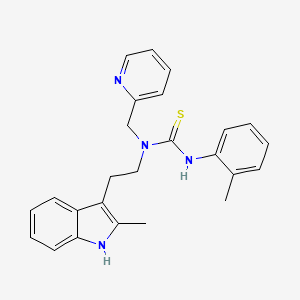
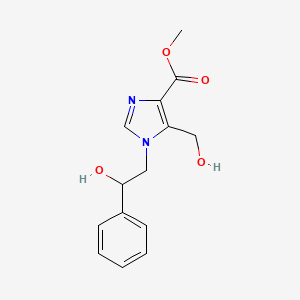
![3-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2503727.png)
![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[3-(2-pyrazol-1-ylpropanoylamino)phenyl]prop-2-enamide](/img/structure/B2503728.png)
![3-benzyl-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2503729.png)
![5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2503731.png)
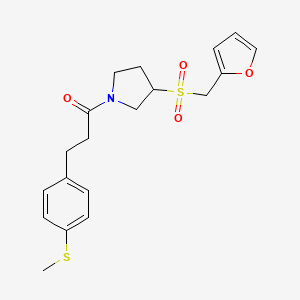

![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2503736.png)
